2-Methyl-N-(piperidin-3-ylmethyl)benzamide
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Overview
Description
2-Methyl-N-(piperidin-3-ylmethyl)benzamide is an organic compound that belongs to the class of benzanilides. These compounds are characterized by the presence of an anilide group, where the carboxamide group is substituted with a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(piperidin-3-ylmethyl)benzamide typically involves the reaction of 2-methylbenzoic acid with piperidine in the presence of a coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(piperidin-3-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The benzamide group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-N-(piperidin-3-ylmethyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(piperidin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-N-(piperidin-4-ylmethyl)benzamide
- 2-Methyl-N-(piperidin-2-ylmethyl)benzamide
- N-(piperidin-3-ylmethyl)benzamide
Uniqueness
2-Methyl-N-(piperidin-3-ylmethyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the piperidine ring and the methyl group on the benzamide moiety contribute to its distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C14H20N2O |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-methyl-N-(piperidin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C14H20N2O/c1-11-5-2-3-7-13(11)14(17)16-10-12-6-4-8-15-9-12/h2-3,5,7,12,15H,4,6,8-10H2,1H3,(H,16,17) |
InChI Key |
VCHDTMSZOTUODZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2CCCNC2 |
Origin of Product |
United States |
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